Product packaging for Rosuvastatin Zinc(Cat. No.:CAS No. 953412-08-3)

Rosuvastatin Zinc

Cat. No.: B1260161
CAS No.: 953412-08-3
M. Wt: 1026.4 g/mol
InChI Key: KUQHZGJLQWUFPU-BGRFNVSISA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rosuvastatin zinc is the zinc salt form of Rosuvastatin, a potent, synthetic lipid-lowering agent that belongs to the statin class of medications. As an active pharmaceutical ingredient (API) derivative, it serves as a critical reference standard and starting material in non-clinical research focused on cardiovascular disease and metabolic disorders. Its primary mechanism of action is the competitive inhibition of the enzyme 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in the endogenous hepatic production of cholesterol. Inhibition of this pathway results in the upregulation of low-density lipoprotein (LDL) receptors on hepatocytes and increased catabolism of LDL cholesterol. Researchers utilize this compound to study its pleiotropic effects beyond lipid regulation, which include improved endothelial function, reduced vascular inflammation, and increased stability of atherosclerotic plaques. The zinc salt form may be investigated for its physicochemical properties, stability, and formulation compatibility in various experimental models. This product is intended for research and further manufacturing applications only. It is strictly not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H54F2N6O12S2Zn B1260161 Rosuvastatin Zinc CAS No. 953412-08-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

953412-08-3

Molecular Formula

C44H54F2N6O12S2Zn

Molecular Weight

1026.4 g/mol

IUPAC Name

zinc bis((E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate)

InChI

InChI=1S/2C22H28FN3O6S.Zn/c2*1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h2*5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;;+2/p-2/b2*10-9+;/t2*16-,17-;/m11./s1

InChI Key

KUQHZGJLQWUFPU-BGRFNVSISA-L

Isomeric SMILES

CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.CC(C1=NC(=NC(=C1/C=C/[C@@H](O)C[C@@H](O)CC(=O)[O-])C2=CC=C(C=C2)F)N(S(=O)(=O)C)C)C.[Zn+2]

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of Rosuvastatin Zinc

Strategies for Rosuvastatin (B1679574) Zinc Salt Synthesis

The creation of rosuvastatin zinc involves specific chemical reactions and careful consideration of the spatial arrangement of atoms within the molecule.

Reaction Pathways for Rosuvastatin-Zinc Complex Formation

The synthesis of this compound can be achieved through several strategic pathways. A common method involves the reaction of rosuvastatin, in its free acid form, with a suitable zinc compound. google.com One approach is the reaction of (+)-7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulphonyl-amino)pyrimidin-5-yl]-(3R,5S)-dihydroxy-(E)-6-heptenecarboxylic acid with a zinc alcoholate, such as zinc ethylate. google.com In this process, the rosuvastatin is dissolved in a solvent like ethyl acetate, to which a solution of zinc ethylate in ethanol (B145695) is added. google.com The mixture is then refluxed, cooled, and filtered to isolate the product. google.com

Another viable route is the reaction of an alkali metal salt of rosuvastatin, such as the sodium salt, with an inorganic or organic zinc salt. google.com Commonly used zinc salts for this purpose include zinc chloride, zinc sulfate, or zinc acetate. google.com A study on the synthesis of various metal complexes of rosuvastatin reported reacting a methanolic solution of rosuvastatin with metal chloride salts, including zinc chloride. ijper.org This reaction was carried out at 80°C for five hours. ijper.org The general principle involves a 1:2 molar ratio of the metal to the drug, where two molecules of rosuvastatin coordinate with one zinc atom. ijper.org

Ligand Binding Studies involving Rosuvastatin and Zinc(II)

In the formation of this compound, the rosuvastatin molecule acts as a ligand, binding to the central zinc(II) ion. Studies have shown that two molecules of rosuvastatin coordinate with the zinc atom. ijper.org The primary binding site is the carboxylic acid group of the rosuvastatin molecule. ijper.org This interaction leads to the formation of a complex where the zinc ion is chelated by the carboxylate groups of two rosuvastatin molecules. ijper.org This mode of coordination is a key aspect of the complex's structure and stability. ijper.org

Stereochemical Considerations in this compound Synthesis

The synthesis of rosuvastatin and its salts, including the zinc salt, requires precise control over its stereochemistry. Rosuvastatin possesses two chiral centers at the 3- and 5-positions of the heptenoic acid side chain, leading to the possibility of four diastereoisomers. geneesmiddeleninformatiebank.nl The therapeutically active form is the (3R, 5S) isomer. geneesmiddeleninformatiebank.nl

To achieve the desired stereochemistry, synthetic strategies often employ chiral starting materials or stereoselective reactions. One approach involves using L-malic acid as a chiral precursor to introduce the correct stereochemistry into the side chain early in the synthesis. google.comgoogle.com This method avoids the need for resolving enantiomers at a later, more complex stage of the synthesis. google.com Another critical step is the stereoselective reduction of a ketone intermediate to form the desired diol. This can be accomplished using reducing agents like sodium borohydride (B1222165) in the presence of chelating agents such as diethylmethoxyborane, which favors the formation of the cis-1,3-glycol. google.com The reaction is typically performed at very low temperatures, often below -75°C, to ensure high stereoselectivity. google.comgoogleapis.com

Spectroscopic and Analytical Techniques for Structural Elucidation

A suite of advanced analytical methods is employed to confirm the structure and purity of the synthesized this compound.

Application of Infrared and Nuclear Magnetic Resonance Spectroscopy

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the structural characterization of this compound. ijper.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. In the IR spectrum of rosuvastatin, characteristic peaks for the carboxylic acid and hydroxyl groups are observed. Upon complexation with zinc, significant changes in the spectrum are seen, particularly in the region of the carboxylic acid stretching vibrations. The disappearance or shifting of the C=O stretching band of the carboxylic acid is a key indicator that coordination with the zinc ion has occurred through this group. ijper.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in the molecule. In the ¹H NMR spectrum of rosuvastatin, specific signals corresponding to the protons of the methyl groups, the aliphatic chain, the hydroxyl groups, and the aromatic rings can be identified. ijper.org For instance, the protons of the two methyl groups typically appear around 1.23 ppm, while the carboxylic proton signal is found at a much higher chemical shift, around 10.25 ppm. ijper.org Upon formation of the zinc complex, shifts in the positions of these signals, particularly those near the carboxylic acid group, can confirm the binding of zinc. ijper.org

TechniqueKey Observations for this compoundReference
IR Spectroscopy Shift or disappearance of the C=O stretching band of the carboxylic acid group. ijper.org
¹H NMR Spectroscopy Shifts in proton signals, especially those near the carboxylic acid group, confirming zinc binding. ijper.org

Elemental Microanalysis and Advanced Characterization Methods

To further confirm the composition and structure of this compound, elemental microanalysis and other advanced techniques are utilized.

Elemental Microanalysis (CHN Analysis): This technique determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed structure of this compound. A close agreement between the found and calculated values provides strong evidence for the correct empirical formula of the complex. ijper.org

Advanced Characterization Methods: Other techniques can provide additional structural and physical information. For instance, Thin Layer Chromatography (TLC) is used to monitor the progress of the synthesis reaction. ijper.orgMass Spectrometry (MS) can be employed to determine the molecular weight of the complex and to study its fragmentation patterns, which can help in structural elucidation. nih.gov Furthermore, techniques like X-ray Powder Diffraction (PXRD) can be used to characterize the solid-state properties and crystalline form of the this compound salt. geneesmiddeleninformatiebank.nl

Analytical MethodPurpose in this compound CharacterizationReference
Elemental Microanalysis Confirms the empirical formula by comparing experimental and theoretical C, H, and N percentages. ijper.org
Thin Layer Chromatography Monitors the completion of the synthesis reaction. ijper.org
Mass Spectrometry Determines molecular weight and aids in structural elucidation through fragmentation analysis. nih.gov
X-ray Powder Diffraction Characterizes the crystalline structure and polymorphic form of the solid salt. geneesmiddeleninformatiebank.nl

Crystallographic Studies and Molecular Geometry of Metal Complexes

Research into the synthesis of metal complexes of rosuvastatin, including with zinc (Zn(II)), has been undertaken to explore their potential interactions. researchgate.netijper.org In one study, complexes of rosuvastatin with several divalent and trivalent metals were synthesized. researchgate.netijper.org Analyses of these complexes suggested that two molecules of rosuvastatin coordinate with the central metal atom through their carboxylic group. researchgate.netijper.org However, it was noted that these complexes were unstable at high heat, which precluded their analysis by single-crystal crystallography. researchgate.net

Despite the challenges in obtaining single crystals, a crystalline form of this compound (2:1) salt, designated as Form I, has been successfully identified and characterized using powder X-ray diffraction (PXRD). google.com This crystalline form was found to be morphologically homogeneous and stable. researchgate.net The PXRD pattern of Form I exhibits a series of characteristic peaks at specific 2-theta (2θ) angles, which are instrumental in its identification. google.com

The table below presents the characteristic X-ray diffraction angles and relative intensities for the crystalline Form I of this compound (2:1) salt.

Table 1: Powder X-ray Diffraction Data for Crystalline Form I of this compound (2:1) Salt

2θ Angle (°) Relative Intensity (%)
6.621 >50
9.920 >20
11.213 >20
13.248 >20
16.127 >20
16.471 >20
17.230 >20
18.756 >50
19.089 >50
19.505 >50
22.101 >20
22.466 >50

Data sourced from patent information, which specifies relative intensities as exceeding certain thresholds. google.com

The most intense diffraction signals for Form I are observed at 6.621, 19.089, and 22.466 °2θ. google.com The sharp melting point of this crystalline form, observed between 119-121°C, further confirms its crystalline nature, as opposed to an amorphous solid which would melt over a wider temperature range. google.com

In terms of molecular geometry, the absence of single-crystal X-ray diffraction data means that a definitive experimental structure with precise bond lengths and angles for this compound is not available. However, computational approaches have been employed to predict the structure. Molecular modeling studies based on CS Chem3D Ultra software suggest a square planar geometry for the rosuvastatin-metal complexes, including the zinc complex. researchgate.netijper.org In this proposed structure, the central zinc atom is coordinated with two rosuvastatin molecules. researchgate.netijper.org The coordination is believed to occur through the oxygen atoms of the carboxylic acid group of each rosuvastatin molecule. researchgate.netijper.org This proposed geometry is depicted in a general structure for rosuvastatin-metal complexes where the metal (M) can be zinc. ijper.org

It is important to note that while molecular modeling provides a theoretical framework for the geometry of this compound, it is not a substitute for experimental crystallographic data. Further research, potentially employing advanced crystallization techniques, would be necessary to obtain single crystals suitable for X-ray diffraction analysis and to definitively determine the molecular geometry of this important pharmaceutical compound.

Molecular Mechanisms of Hmg Coa Reductase Inhibition by Rosuvastatin

Enzymatic Inhibition Kinetics and Thermodynamics

The inhibition of human HMG-CoA reductase by rosuvastatin (B1679574) is a reversible process characterized by a two-step mechanism. researchgate.netnih.gov Initially, rosuvastatin binds to the enzyme, forming a complex (E.I) with an inhibition constant (Kᵢ) of approximately 1 nM. researchgate.netnih.gov This is followed by a slow transition to a more tightly bound complex (E.I), resulting in a steady-state inhibition constant (Kᵢ) of about 0.1 nM. researchgate.netnih.gov

The thermodynamic profile of rosuvastatin's binding to HMG-CoA reductase distinguishes it from other statins. At 37°C, the binding is driven by a significant, favorable change in enthalpy (ΔH°) of -69.0 kJ/mol, which is offset by a small unfavorable entropic penalty (TΔS°) of -9.6 kJ/mol. researchgate.netnih.gov Microcalorimetric analyses at 25°C further underscore this distinction. For most statins, including fluvastatin (B1673502), pravastatin, cerivastatin, and atorvastatin (B1662188), the binding affinity is predominantly driven by entropy. nih.govacs.orgresearchgate.net In contrast, the binding of rosuvastatin is overwhelmingly enthalpic, with the change in enthalpy accounting for 76% of the total binding energy. researchgate.netnih.govacs.orgresearchgate.net This strong enthalpic contribution correlates with its high binding affinity. nih.govacs.orgresearchgate.net

Table 1: Thermodynamic Properties of Statin Binding to HMG-CoA Reductase at 25°C

Statin Kᵢ (nM) ΔHbinding (kcal/mol) Contribution of Enthalpy to Binding Energy
Rosuvastatin ~2-5 -9.3 76%
Atorvastatin ~2-5 -5.2 <50%
Cerivastatin ~2-5 -3.7 <50%
Fluvastatin ~20-30 0 <50%
Pravastatin ~200-250 -0.6 <50%

Data sourced from references nih.govacs.orgresearchgate.net. Kᵢ values represent a range found in inhibition kinetics studies.

Structural Basis of HMG-CoA Reductase Binding and Active Site Interactions

X-ray crystallography studies reveal that statins inhibit HMG-CoA reductase by occupying the substrate binding site. researchgate.netwustl.edu The HMG-like moiety of rosuvastatin binds in the same location as the HMG portion of the natural substrate, HMG-CoA, effectively blocking its access. researchgate.netwustl.edu The more hydrophobic parts of the rosuvastatin molecule settle into a shallow groove created by the movement of flexible helices in the enzyme's catalytic domain. researchgate.netwustl.edu This induced-fit mechanism, where parts of the enzyme shift to accommodate the inhibitor, is crucial for the tight binding of statins. wustl.edu

The inhibition by rosuvastatin is competitive with respect to the substrate, HMG-CoA. researchgate.netnih.govresearchgate.net This means rosuvastatin and HMG-CoA directly compete for the same active site on the enzyme. mdpi.comslideshare.net The structural similarity between rosuvastatin's core and the HMG part of the substrate is the basis for this competitive action. mdpi.comresearchgate.netmdpi.com However, kinetic studies show the inhibition is non-competitive when the concentration of the cofactor NADPH is varied, indicating that rosuvastatin does not bind to the NADPH site. researchgate.netnih.gov

Rosuvastatin's high affinity and potency are attributed to a greater number of binding interactions with the HMG-CoA reductase active site compared to other statins. nih.govjddtonline.info Like other Type II statins (e.g., atorvastatin, fluvastatin), it forms interactions between its fluorophenyl group and the amino acid residue Arginine 590. researchgate.netwustl.edu

Crucially, rosuvastatin establishes unique hydrogen bonds that are not observed with other statins. Its distinctive, electronegative methanesulfonamide (B31651) group forms a polar interaction, including a hydrogen bond, with Serine 565 in the active site. researchgate.netwustl.edu Atorvastatin is the only other statin that forms a hydrogen bond with Serine 565, but it does so via a carbonyl oxygen. wustl.edu In silico docking studies have also identified potential hydrogen bonding with Asparagine 658 and electrostatic interactions with Aspartic acid 767. researchgate.net The presence of a fluorine atom is also noted to contribute to higher inhibitory activity. mdpi.com These additional and unique interactions are thought to be a primary reason for rosuvastatin's enhanced binding affinity. researchgate.net

Table 2: Key Amino Acid Interactions for Rosuvastatin with HMG-CoA Reductase

Rosuvastatin Group Interacting Enzyme Residue Type of Interaction
Methanesulfonamide Group Serine 565 Hydrogen Bond / Polar Interaction
Fluorophenyl Group Arginine 590 Van der Waals / Polar Interaction
HMG-like Moiety Multiple residues (e.g., Lysine 735, Lysine 691, Aspartic acid 690) Ionic and Polar Bonds
General Structure Asparagine 658 Hydrogen Bond (predicted)
General Structure Aspartic acid 767 Electrostatic Interaction (predicted)

Data sourced from references researchgate.netwustl.eduresearchgate.net.

Competitive Inhibition Mechanisms

Distinction of Rosuvastatin's Inhibitory Potency and Hydrophilicity

Among the class of statins, rosuvastatin is considered the most potent inhibitor of HMG-CoA reductase. drugbank.comnih.gov Studies have found its potency to be approximately three-fold greater than that of atorvastatin. drugbank.comnih.gov At steady state, it is at least as potent as atorvastatin, cerivastatin, and simvastatin (B1681759), and significantly more potent than fluvastatin and pravastatin. researchgate.netnih.gov This superior potency is a direct result of its unique chemical structure, which allows for more extensive and stronger interactions within the enzyme's active site. researchgate.netnih.gov

Another defining characteristic of rosuvastatin is its hydrophilicity. drugbank.comnih.govnih.gov Compared to more lipophilic statins such as simvastatin, lovastatin, and atorvastatin, rosuvastatin is more water-soluble. drugbank.commdpi.com This property is significant because it influences the compound's distribution in the body. Its hydrophilic nature contributes to its selective uptake by hepatocytes (liver cells) through active transport mechanisms, such as the organic anion transporting polypeptide 1B1 (OATP1B1). nih.govacs.orgresearchgate.net This targeted delivery to the liver, the primary site of cholesterol synthesis, is a key aspect of its pharmacological profile. drugbank.comdrugbank.com

Preclinical Pharmacological and Disposition Studies of Rosuvastatin

Hepatic Uptake Mechanisms and Transporter Involvement

Rosuvastatin's efficacy is closely linked to its efficient uptake into hepatocytes, the primary site of cholesterol synthesis and its therapeutic action. fda.gov This process is mediated by several transporter proteins located on the basolateral membrane of hepatocytes.

Key Transporters in Rosuvastatin (B1679574) Hepatic Uptake:

Organic Anion Transporting Polypeptides (OATPs): Multiple members of the OATP family, including OATP1B1, OATP1B3, and OATP2B1, are capable of transporting rosuvastatin. mpg.denih.gov OATP1B1, in particular, plays a significant role in the hepatic uptake of the drug. nih.gov Genetic variations (polymorphisms) in the gene encoding OATP1B1 can lead to a significant loss of transport activity, potentially affecting an individual's response to rosuvastatin. nih.gov

Sodium/Taurocholate Cotransporting Polypeptide (NTCP): Studies have revealed that the human NTCP, a major transporter for bile acids in the liver, also facilitates the uptake of rosuvastatin. nih.gov Interestingly, this function is not observed in the rat equivalent (Ntcp). nih.gov Human hepatocyte studies suggest that NTCP could be responsible for as much as 35% of rosuvastatin's uptake into the liver. nih.gov

The high hydrophilicity of rosuvastatin, compared to some other statins, is a key factor that necessitates active transport mechanisms for its entry into liver cells. researchgate.netnih.gov This characteristic contributes to its liver selectivity, as its penetration into extrahepatic tissues is limited. nih.gov

Table 1: Hepatic Uptake Transporters for Rosuvastatin

Transporter Family Specific Transporter Role in Rosuvastatin Uptake
Organic Anion Transporting Polypeptide (OATP) OATP1B1 Major contributor to hepatic uptake. nih.govnih.gov
OATP1B3 Involved in hepatic transport. mpg.denih.gov
OATP2B1 Contributes to hepatic uptake. mpg.denih.gov
OATP1A2 Capable of rosuvastatin transport. nih.gov
Sodium/Taurocholate Cotransporting Polypeptide NTCP (human) Accounts for a significant portion of hepatic uptake. nih.gov

Metabolic Pathways and Cytochrome P450 System Activity

A distinguishing feature of rosuvastatin is its limited metabolism. fda.govebmconsult.com In contrast to many other statins that are extensively metabolized by the cytochrome P450 (CYP) system, rosuvastatin undergoes minimal metabolic transformation. nih.govdrugbank.com

Primary Metabolic Pathway: Approximately 10% of a rosuvastatin dose is recovered as metabolites. fda.govebmconsult.com The principal enzyme responsible for this limited metabolism is CYP2C9, which leads to the formation of N-desmethyl rosuvastatin. fda.govebmconsult.comdrugbank.com In vitro studies have shown that this metabolite has about one-sixth to one-half the HMG-CoA reductase inhibitory activity of the parent compound. fda.govebmconsult.com

Minimal CYP3A4 Involvement: In vitro and in vivo data indicate that rosuvastatin's clearance is not significantly dependent on metabolism by CYP3A4. fda.gov This is a crucial distinction from statins like atorvastatin (B1662188), lovastatin, and simvastatin (B1681759), which are heavily metabolized by CYP3A4, making them more susceptible to drug-drug interactions. drugbank.comnih.gov

Low Potential for Metabolic Drug Interactions: The minimal reliance on the CYP450 system for metabolism means that rosuvastatin has a lower potential for clinically significant drug-drug interactions with agents that inhibit or induce these enzymes. nih.govdrugbank.comnih.gov

Table 2: Rosuvastatin Metabolism Overview

Aspect Finding Citation
Extent of Metabolism Not extensively metabolized; ~10% recovered as metabolites. fda.govebmconsult.com
Primary Metabolite N-desmethyl rosuvastatin. fda.govebmconsult.comdrugbank.com
Primary Metabolizing Enzyme Cytochrome P450 2C9 (CYP2C9). fda.govebmconsult.comdrugbank.com
N-desmethyl rosuvastatin Activity Approximately 1/6 to 1/2 the inhibitory activity of rosuvastatin. fda.govebmconsult.com
CYP3A4 Involvement Not clinically significant. fda.gov

Preclinical Excretion and Elimination Routes

Following administration, rosuvastatin and its metabolites are primarily eliminated from the body through the feces.

Primary Route of Excretion: Following oral administration, approximately 90% of the dose is excreted in the feces. fda.govebmconsult.com This fecal portion consists of both unabsorbed drug and absorbed drug that has been secreted into the bile. astrazeneca.ca

Renal Excretion: The remaining portion of the dose is eliminated via the kidneys. nih.gov After an intravenous dose, about 28% of the total body clearance is through the renal route, while 72% is by the hepatic route. fda.govebmconsult.com

Unchanged Compound: A significant portion of the excreted drug is the unchanged parent compound. nih.gov

Biliary Excretion: The hepatic elimination of rosuvastatin is primarily driven by the biliary excretion of the unchanged drug. mpg.de Efflux transporters such as Breast Cancer Resistance Protein (BCRP) are involved in transporting rosuvastatin into the bile. mpg.de

The elimination half-life of rosuvastatin is approximately 19 hours. fda.govebmconsult.com

Table 3: Rosuvastatin Excretion Profile

Route Percentage of Dose Notes
Fecal Excretion ~90% (oral administration) Includes unabsorbed drug and biliary excreted drug. fda.govebmconsult.comastrazeneca.ca
Renal Excretion ~10% (oral administration) nih.gov
Hepatic Clearance ~72% (intravenous administration) fda.govebmconsult.com
Renal Clearance ~28% (intravenous administration) fda.govebmconsult.com

Mechanistic Investigations of Drug Drug Interactions Involving Rosuvastatin

Role of Efflux and Uptake Transporters (e.g., BCRP, OATP1B1, OAT3) in Rosuvastatin (B1679574) Disposition

The disposition of rosuvastatin is a complex process involving several key uptake and efflux transporters located in the intestines, liver, and kidneys. These transporters govern its absorption, distribution to its primary site of action in the liver, and subsequent elimination.

Hepatic Uptake Transporters: The liver is the main site of action for rosuvastatin. geneesmiddeleninformatiebank.nl Its selective distribution to this organ is facilitated by active transport mechanisms. geneesmiddeleninformatiebank.nl The organic anion-transporting polypeptides OATP1B1 and, to a lesser degree, OATP1B3, are crucial for the uptake of rosuvastatin from the blood into hepatocytes. kjpp.netkoreamed.orgnih.gov The sodium-dependent taurocholate co-transporting polypeptide (NTCP) also contributes to this hepatic uptake. kjpp.netkoreamed.org The high affinity of rosuvastatin for these transporters, particularly OATP1B1, ensures high concentrations in the liver, which is essential for its cholesterol-lowering effect. sci-hub.se Inhibition of these uptake transporters can significantly decrease the hepatic concentration of rosuvastatin and increase its plasma concentration. nih.gov

Intestinal Efflux Transporters: The Breast Cancer Resistance Protein (BCRP), an efflux transporter highly expressed in the apical membrane of intestinal epithelial cells, plays a pivotal role in limiting the oral absorption of rosuvastatin. kjpp.netkoreamed.orgnih.gov BCRP actively pumps rosuvastatin back into the intestinal lumen, thereby reducing its net absorption and bioavailability. nih.gov This makes BCRP a key determinant of rosuvastatin's systemic exposure following oral administration, and its inhibition can lead to clinically significant increases in plasma concentrations. kjpp.netkoreamed.orgjst.go.jp P-glycoprotein (P-gp) is another efflux transporter that may contribute to the biliary excretion of rosuvastatin. sci-hub.se

Renal Transporters: Renal clearance is another important pathway for rosuvastatin elimination. The organic anion transporter 3 (OAT3) is a key transporter located on the basolateral membrane of renal proximal tubule cells, responsible for the active uptake of rosuvastatin from the blood into these cells. nih.govnih.govfrontiersin.org This step is considered rate-limiting in the renal secretion of the drug. nih.gov Following uptake by OAT3, other transporters like BCRP on the apical membrane facilitate its efflux into the urine. nih.gov Inhibition of OAT3 can, therefore, impair the renal clearance of rosuvastatin. nih.govresearchgate.net

Preclinical Studies on Interactions with Specific Inhibitors of Transporter Proteins

Preclinical and in vitro studies have been instrumental in elucidating the mechanisms behind rosuvastatin's drug-drug interactions. These studies often use cell lines that overexpress specific human transporters to quantify the inhibitory potential of other drugs.

In vitro investigations have confirmed that several drugs can inhibit the key transporters involved in rosuvastatin disposition. For instance, the HIV protease inhibitor atazanavir was shown to inhibit BCRP and OATP1B1, which are the primary drivers of its clinical DDI with rosuvastatin, with minimal effects on OATP1B3, NTCP, and OAT3. nih.govevotec.com Similarly, clopidogrel and its carboxylic acid metabolite were found to be inhibitors of BCRP-mediated rosuvastatin transport. frontiersin.org

Physiologically based pharmacokinetic (PBPK) modeling, which integrates in vitro data into a whole-body context, has been used to predict and understand DDIs. One study used a PBPK model to explore interactions with telmisartan (B1682998) and cyclosporine , concluding that the inhibition of the BCRP transporter was a major cause of the observed interactions. kjpp.netkoreamed.org The model predicted that in the presence of telmisartan and cyclosporine, rosuvastatin exposure in enterocytes increased 2.20-fold and 3.27-fold, respectively. kjpp.netkoreamed.org Another PBPK model predicted that the interaction with gemfibrozil is mediated primarily through the inhibition of hepatic OATP1B1 and renal OAT3. nih.govnih.gov

The tables below summarize the findings from various in vitro studies, detailing the inhibitory concentrations (IC50) or inhibition constants (Ki) of specific drugs against rosuvastatin transporters.

Table 1: In Vitro Inhibition of Rosuvastatin Transporters by Atazanavir
TransporterInhibitorInhibition Value (µM)Value Type
BCRPAtazanavir4.9IC50
OATP1B1Atazanavir69.1IC50

Data sourced from in vitro mechanistic studies. evotec.com

Table 2: In Vitro Inhibition of Rosuvastatin Transporters by Clopidogrel and its Metabolite
TransporterInhibitorInhibition Value (µM)Value Type
OATP1B1Clopidogrel27.39IC50
BCRPClopidogrel&lt;0.001IC50
BCRPClopidogrel Carboxylic Acid (CPC)5.96IC50

Data from a study evaluating the DDI between rosuvastatin and clopidogrel. frontiersin.org

Table 3: In Vitro Inhibition of Rosuvastatin Transporters by Ritlecitinib (B609998)
TransporterSubstrateInhibitorInhibition Value (µM)Value Type
OATP1B1RosuvastatinRitlecitinib&gt;300IC50
OATP1B3RosuvastatinRitlecitinib&gt;300IC50
OAT3E3SRitlecitinib41IC50

Data from a study assessing the impact of ritlecitinib on drug transporters. nih.gov E3S (Estrone-3-sulfate) was used as the probe substrate for OAT3.

These preclinical investigations are crucial for identifying potential drug-drug interactions and provide a mechanistic basis for the observations seen in clinical studies. They highlight that potent inhibition of transporters like BCRP, OATP1B1, and OAT3 can significantly alter rosuvastatin exposure. geneesmiddeleninformatiebank.nl

Advanced Pharmaceutical Formulation Science for Rosuvastatin Zinc

Excipient Compatibility and Preformulation Screening

Preformulation screening for rosuvastatin (B1679574) zinc typically involves evaluating its physicochemical properties, such as solubility and stability, in the presence of various excipients. jddtonline.info Studies have shown that rosuvastatin zinc is a white, crystalline powder. ijper.org Compatibility is often assessed by creating physical mixtures of this compound with different excipients and subjecting them to accelerated stability conditions, such as elevated temperature and humidity. jddtonline.info Analytical techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are then employed to detect any potential interactions. researchgate.netamazonaws.com

Research on rosuvastatin calcium, a chemical analogue, has indicated compatibility with a range of excipients, including diluents like mannitol (B672) and microcrystalline cellulose, superdisintegrants such as sodium starch glycolate, croscarmellose sodium, and crospovidone, and wetting agents like PEG6000, Tween 80, and sodium lauryl sulfate. researchgate.netamazonaws.com However, incompatibilities have been noted with certain substances. For instance, croscarmellose sodium can be incompatible with strong acids and soluble salts of metals like iron, aluminum, and zinc. amazonaws.compharmaexcipients.comresearchgate.netwjpmr.com This underscores the importance of specific compatibility testing for the zinc salt of rosuvastatin.

A study on the synthesis of metal complexes of rosuvastatin, including zinc, confirmed the formation of a stable complex. ijper.org The physicochemical properties of the this compound complex were characterized, revealing a white substance with a specific melting point and solubility in methanol. ijper.org This fundamental understanding of the compound's properties is essential for selecting appropriate excipients.

Table 1: Excipient Compatibility and Preformulation Data for this compound

Excipient CategoryExcipient ExampleCompatibility/Incompatibility NotesReference
DiluentMicrocrystalline CelluloseGenerally compatible, but incompatible with strong oxidizing agents. wjpmr.com
DisintegrantCroscarmellose SodiumIncompatible with strong acids and soluble salts of iron and other metals like aluminum, mercury, and zinc. amazonaws.compharmaexcipients.comresearchgate.netwjpmr.com
Wetting AgentSodium Lauryl SulfateGenerally considered compatible. researchgate.net
PolymerKollidon® VA64Used in the preparation of solid dispersions with rosuvastatin, indicating compatibility. jddtonline.info

Novel Drug Delivery Systems for Enhanced Bioavailability and Sustained Release

To overcome challenges associated with the bioavailability and to provide controlled release of this compound, researchers have been exploring various novel drug delivery systems. nih.gov

Nanoparticle-Based Formulations (e.g., Nanotransfersomes)

Nanotechnology offers promising avenues for improving the delivery of rosuvastatin. nih.gov Nanoparticle-based formulations, such as nanotransfersomes, have been investigated to enhance the drug's penetration and bioavailability. nih.govnih.gov Nanotransfersomes are ultradeformable vesicles that can squeeze through pores much smaller than their own diameter, making them effective for drug transport across biological membranes.

A study focused on developing nanotransfersomes for a combination of rosuvastatin and ellagic acid demonstrated the potential of this delivery system. nih.govnih.gov The formulation, optimized using lecithin, Tween 80, and TPGS, resulted in nanoparticles with desirable characteristics for drug delivery. nih.govnih.gov While this study used rosuvastatin, the principles can be extrapolated to its zinc salt.

Another approach involves the use of zinc oxide nanoparticles as carriers for drug delivery. nih.govdergipark.org.tr These nanoparticles are known for their stability and have been explored for their potential in delivering various therapeutic agents. nih.govdergipark.org.tr The inherent properties of zinc oxide nanoparticles could offer synergistic benefits when combined with this compound. nih.govdergipark.org.tr

Research on rosuvastatin-loaded nanosponges, developed by crosslinking β-cyclodextrin molecules, has also shown promise in improving oral bioavailability. nih.gov These nanosponges can encapsulate the drug and provide for its controlled release. nih.gov

Table 2: Characteristics of Nanoparticle-Based Formulations for Rosuvastatin

Formulation TypeKey ComponentsObserved OutcomesReference
NanotransfersomesRosuvastatin, Ellagic Acid, Lecithin, Tween 80, TPGSOptimized formulation with sustained release profile. nih.govnih.gov
NanoparticlesRosuvastatin, Ezetimibe, PLGASustained drug release exceeding 90% over 24 hours and enhanced bioavailability. nih.gov
NanospongesRosuvastatin, β-cyclodextrin, Pyromellitic dianhydrideImproved oral bioavailability. nih.gov
NanosuspensionRosuvastatin Calcium, Cholesterol, Soy lecithin, Span 60Optimized formulation with controlled release. ekb.eg

In Situ Gels and Controlled Release Platforms

In situ gelling systems are another innovative approach to achieve sustained drug release. bepls.com These formulations are administered as a liquid and transform into a gel at the site of application in response to physiological stimuli like temperature or pH changes. nih.govresearchgate.net

A study on a gastroretentive in situ gel of rosuvastatin demonstrated the potential for prolonged drug release. bepls.com The formulation, composed of polymers like gellan gum, sodium alginate, and HPMC, formed a gel in the stomach, releasing the drug in a sustained manner for over 12 hours. bepls.com This approach could be adapted for this compound to improve patient compliance through reduced dosing frequency. nih.gov

Furthermore, combining nanotransfersomes with an in situ gel has been explored to create a dual-action delivery system. nih.govnih.gov A formulation of rosuvastatin-ellagic acid nanotransfersomes loaded into an in situ gel showed a sustained release profile, highlighting the potential of such hybrid systems for localized and controlled drug delivery. nih.govnih.gov

Controlled-release pharmaceutical preparations of crystalline this compound have also been a subject of development to achieve a longer-lasting therapeutic effect and reduce the frequency of administration. google.com

Strategies for Improved Dissolution Profiles

Given that rosuvastatin is a BCS Class II drug with low solubility and high permeability, enhancing its dissolution rate is a key strategy to improve its bioavailability. jddtonline.inforesearchgate.net Several techniques have been investigated to improve the dissolution profile of rosuvastatin and its salts.

One effective method is the formation of solid dispersions. scispace.comjpsionline.com This technique involves dispersing the drug in a carrier matrix at the molecular level. Studies have shown that solid dispersions of rosuvastatin using carriers like PEG 4000, Poloxamer, and PVP K30 can significantly enhance its dissolution rate. scispace.comjpsionline.comwjpsonline.com The spray drying method with PVP K30 was found to be particularly effective, resulting in a rapid and high percentage of drug release. scispace.comjpsionline.com

Another approach is complexation with cyclodextrins. saspublishers.com Inclusion complexes of rosuvastatin calcium with β-cyclodextrin and hydroxypropyl-β-cyclodextrin (HP-β-CD) have demonstrated a significant increase in solubility and dissolution rate. saspublishers.com The microwave irradiation method for preparing the complex with HP-β-CD was shown to provide the greatest enhancement. saspublishers.com

Hydrotropic and micellar solubilization have also been explored. nih.gov The use of caffeine (B1668208) as a hydrotropic agent and Soluplus® for micellar solubilization in directly compressed tablets of rosuvastatin calcium led to a substantial improvement in both the rate and extent of drug release. nih.gov

The liquisolid compact technique is another promising strategy. nih.gov By dissolving the drug in a non-volatile liquid vehicle and converting it into a flowing and compressible powder, this method has been shown to significantly enhance the dissolution rate of rosuvastatin calcium. nih.gov

Table 3: Impact of Different Strategies on Rosuvastatin Dissolution

StrategyCarriers/AgentsMethodKey FindingReference
Solid DispersionPVP K30Spray Drying98.96% drug release in 60 minutes. scispace.comjpsionline.com
Solid DispersionPEG 4000Solvent EvaporationFastest drug release with a 1:2 drug-to-carrier ratio. wjpsonline.com
Inclusion ComplexationHP-β-CDMicrowave IrradiationThree-fold increase in dissolution rate. saspublishers.com
Hydrotropic & Micellar SolubilizationCaffeine, Soluplus®Direct CompressionGreater than 70% cumulative drug release at 45 minutes. nih.gov
Liquisolid CompactNot specifiedLiquisolid TechniqueSignificantly higher drug release rates compared to directly compressed tablets. nih.gov

Structure Activity Relationship Sar and Computational Modeling of Statins Including Rosuvastatin

Identification of Pharmacophoric Features for HMG-CoA Reductase Inhibition

The inhibitory activity of all statins against HMG-CoA reductase is attributed to a common pharmacophore: a 3,5-dihydroxypentanoic acid moiety. researchgate.net This structural feature mimics the natural substrate of the enzyme, HMG-CoA, allowing statins to act as competitive inhibitors. researchgate.netmdpi.comwikipedia.org

Key pharmacophoric features essential for HMG-CoA reductase inhibition include:

A dihydroxyheptanoic acid unit: This is the core structural component responsible for binding to the active site of HMG-CoA reductase. wikipedia.org

A ring system: This part of the molecule has various substituents that influence the drug's properties. wikipedia.org

Stereochemistry: All statins must possess the correct 3R,5R stereochemistry to be active. wikipedia.org

Rosuvastatin (B1679574), a synthetic statin, possesses unique structural characteristics that contribute to its high potency. doi.org The presence of a polar methanesulfonamide (B31651) group enhances its hydrophilicity and allows for additional ionic interactions with the HMG-CoA reductase enzyme, leading to improved binding affinity. wikipedia.orgnih.govtandfonline.com Specifically, the sulfonamide group forms a distinct polar interaction with the enzyme. wikipedia.org This, along with a fluorophenyl group that also contributes to polar interactions, results in a tighter binding to the enzyme compared to many other statins. wikipedia.orgdoi.org Statins that exist in their hydroxy acid form, such as rosuvastatin, are predicted to have greater pharmacological activity than those in a lactone form. mdpi.com

Table 1: Key Structural Features of Rosuvastatin and their Significance

Feature Significance
3,5-dihydroxyheptanoic acid moiety The essential pharmacophore that mimics HMG-CoA and competitively inhibits the reductase enzyme. researchgate.netwikipedia.org
Fluorophenyl group Contributes to additional polar interactions with HMG-CoA reductase, enhancing binding affinity. wikipedia.org
Methanesulfonamide group A unique polar group that increases hydrophilicity and forms strong ionic bonds with the enzyme, leading to potent inhibition. wikipedia.orgdoi.orgnih.govtandfonline.com
3R,5S geometry The specific stereochemistry of the rosuvastatin zinc salt produced by manufacturers is crucial for its activity. geneesmiddeleninformatiebank.nl

Quantitative Structure-Activity Relationship (QSAR) Modeling for Inhibitory Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. mdpi.com These models have been instrumental in understanding and predicting the HMG-CoA reductase inhibitory activity of statins.

Various QSAR models have been developed for HMG-CoA reductase inhibitors. mdpi.comresearchgate.net For instance, a 2D QSAR model was developed using a series of atorvastatin (B1662188) analogs to predict their inhibitory activity. nih.gov Such models use molecular descriptors, which are numerical representations of a molecule's properties, to build a mathematical relationship with the biological activity, often expressed as pIC50 (the negative logarithm of the half-maximal inhibitory concentration). acs.orgtandfonline.com

In a recent study, both 2D and 3D-QSAR models were constructed to predict the HMG-CoA reductase inhibitory activity and OATP1B1 affinity. acs.org The pIC50 of rosuvastatin, being the newest statin on the market at the time of the study, was used as a reference value. acs.orgnih.gov The C3D-QSAR model calculated a pIC50 of 8.43 for rosuvastatin, and this value was used to screen for new compounds with potentially high inhibitory activity. acs.orgnih.gov These predictive models have successfully identified novel compounds with potentially higher inhibitory activity than rosuvastatin. acs.orgresearchgate.net

Researchers have also employed QSAR models to screen large chemical databases for new potential HMG-CoA reductase inhibitors. mdpi.com One study used an ensemble of models to screen over 220,000 compounds from the ZINC15 database, identifying a small fraction with predicted IC50 values of less than 10 nM. mdpi.com

Predictive Modeling of Transporter Affinity (e.g., OATP1B1)

The efficacy and potential for side effects of statins are not only determined by their interaction with HMG-CoA reductase but also by their transport into and out of liver cells. Organic anion transporting polypeptide 1B1 (OATP1B1) is a key transporter responsible for the hepatic uptake of many statins, including rosuvastatin. acs.orgresearchgate.netkjpp.net Therefore, predictive modeling of a statin's affinity for OATP1B1 is crucial for assessing its liver selectivity and potential for drug-drug interactions. acs.orgresearchgate.net

Physiologically based pharmacokinetic (PBPK) models have been developed to predict the pharmacokinetics of rosuvastatin and its interactions with transporters. nih.gov These models incorporate data on the transport of rosuvastatin by various transporters, including OATP1B1, OATP1B3, and breast cancer resistance protein (BCRP). kjpp.netnih.govnih.gov For example, a PBPK model for rosuvastatin was able to predict the impact of co-administration with transporter inhibitors like rifampin and cyclosporine. nih.gov The model indicated that the effects of these inhibitors were primarily mediated through the inhibition of hepatic OATP1B1 and OATP1B3. nih.gov

QSAR models have also been developed to predict OATP1B1 affinity. acs.org In one study, a 2D-QSAR model for OATP1B1 affinity was constructed, and the pKm (negative logarithm of the Michaelis constant) for rosuvastatin was calculated to be 1.71. acs.orgnih.gov This value was then used as a benchmark to identify new compounds with high affinity for this transporter, aiming to find therapeutic agents with high liver selectivity. acs.orgresearchgate.net

Table 2: Predictive Models for Rosuvastatin Activity and Transport

Model Type Predicted Parameter Rosuvastatin Value Application
C3D-QSAR HMG-CoA Reductase Inhibitory Activity (pIC50) 8.43 acs.orgnih.gov Screening for new potent HMG-CoA reductase inhibitors. acs.orgnih.gov
2D-QSAR OATP1B1 Affinity (pKm) 1.71 acs.orgnih.gov Identifying compounds with high liver selectivity. acs.orgnih.gov
PBPK Pharmacokinetic Drug-Drug Interactions N/A Predicting the impact of co-administered drugs on rosuvastatin levels. nih.gov

Molecular Docking and Dynamics Simulations of Rosuvastatin-Enzyme/Transporter Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide detailed insights into the interactions between a drug molecule and its biological target at an atomic level. nih.govcnif.cn These methods have been extensively used to study the binding of rosuvastatin to HMG-CoA reductase and transporters.

Molecular docking studies have shown that rosuvastatin binds tightly to the active site of HMG-CoA reductase. doi.orgnih.gov These studies have identified specific amino acid residues that are crucial for this interaction. For instance, hydrogen bonding with asparagine 658 (ASN-658) and electrostatic interactions with aspartate 767 (ASP-767) have been identified as important for the rosuvastatin-HMG-CoA reductase interaction. researchgate.net The binding of rosuvastatin is competitive with respect to HMG-CoA. nih.gov

MD simulations further refine the understanding of these interactions by simulating the dynamic behavior of the drug-enzyme complex over time. nih.gov These simulations can assess the stability of the binding and the conformational changes that occur upon binding. nih.gov Studies have shown that the binding of rosuvastatin to HMG-CoA reductase involves a two-step process, with an initial complex formation followed by a slow transition to a more tightly bound state. nih.govresearchgate.net The binding is driven by a large favorable enthalpy change. nih.govresearchgate.net

The affinity of rosuvastatin for HMG-CoA reductase is significantly higher than that of the natural substrate, HMG-CoA. nih.govtandfonline.comnih.gov This high affinity, coupled with the tight binding, results in a prolonged inhibition of the enzyme. nih.govtandfonline.com

Interaction with Endogenous Metals and Biological Pathways in Preclinical Contexts

Rosuvastatin's Influence on Endogenous Zinc and Selenium Levels in Preclinical Models

Direct preclinical research detailing the specific effects of rosuvastatin (B1679574) on endogenous zinc and selenium concentrations in animal models is limited in the available literature. However, studies in other contexts provide some insight. For instance, research in yeast and human cells has shown that zinc can interact with the statin pathway, suggesting a potential for biological interplay nih.gov. In one study, high dietary intake of copper, another trace metal, was shown to increase cholesterol levels in rats, indicating that metals can influence lipid metabolism pathways targeted by statins nih.gov.

While preclinical data is scarce, human clinical trials have investigated this relationship. A double-blind, randomized clinical trial found that treatment with 10 mg of rosuvastatin for four months did not significantly affect the concentrations of zinc or selenium in the blood plasma and erythrocytes of patients with coronary artery disease researchgate.netnih.govresearchgate.net. Another study focusing on patients with atherosclerosis similarly concluded that rosuvastatin treatment did not have a significant impact on zinc status [10 from initial search]. These clinical findings, while not from preclinical models, consistently suggest a neutral effect of rosuvastatin on systemic zinc and selenium levels. It has been postulated that statins could impact the expression of selenium-containing selenoproteins by inhibiting a key step in their synthesis pathway nih.gov.

Modulation of Zinc-Dependent Gene Expression (e.g., Metallothioneins) in Preclinical Studies

The influence of rosuvastatin on the expression of zinc-dependent genes, such as metallothioneins, in preclinical models is not extensively documented in existing research. Metallothioneins (MTs) are crucial for maintaining zinc homeostasis, and their transcription is heavily dependent on zinc availability, regulated by the metal-regulatory transcription factor 1 (MTF1) [23 from initial search].

While direct preclinical evidence is lacking, a clinical study in patients with atherosclerosis investigated the effects of rosuvastatin on the expression of zinc-dependent genes MT1F and MT2A [10 from initial search]. The results showed that rosuvastatin treatment did not have a significant impact on the expression of these metallothionein (B12644479) genes [10 from initial search]. Other preclinical studies in rats have examined rosuvastatin's effect on various genes but have focused on those involved in cholesterol metabolism (like HMGCR, LDLR, and PCSK9) or inflammation (such as TNF-α), rather than metallothioneins nih.govnih.govnih.gov. For example, in a rat model of diabetic nephropathy, rosuvastatin was found to decrease the renal expression of the inflammatory marker TNF-α mdpi.com.

Effects on Antioxidant Enzyme Activities (e.g., SOD, GPx) in Preclinical Contexts

Rosuvastatin has been shown to modulate the activity of key antioxidant enzymes in various preclinical models, suggesting a role in mitigating oxidative stress. These enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx), are critical for cellular defense against reactive oxygen species.

In a study on rats with streptozotocin-induced diabetic nephropathy, a 30-day treatment with rosuvastatin (10 mg/kg) led to a significant improvement in renal oxidative stress markers mdpi.com. Specifically, the treatment increased the diminished activities of SOD and catalase and raised the levels of reduced glutathione (GSH) mdpi.com. Conversely, a study on obese mice lacking the selenocysteine (B57510) lyase (Scly) gene found that simvastatin (B1681759) treatment reduced circulating GPx activity in female mice but had no effect on hepatic GPx activity nih.gov.

Another preclinical study using a chronic constriction injury model in male rats demonstrated that rosuvastatin therapy (at 5 mg/kg and 10 mg/kg) increased the concentrations of both SOD and GPx in the spinal cord [6 from initial search]. These findings collectively indicate that rosuvastatin can enhance the activity of crucial antioxidant enzymes in preclinical settings, which may contribute to its protective effects beyond lipid-lowering.

Below is a data table summarizing the effects of rosuvastatin on antioxidant enzymes in preclinical studies.

Preclinical ModelEnzymeRosuvastatin DoseDurationObserved EffectSource
Diabetic Nephropathy (Rat)Superoxide Dismutase (SOD)10 mg/kg/day30 daysIncreased renal activity mdpi.com
Diabetic Nephropathy (Rat)Catalase10 mg/kg/day30 daysIncreased renal activity mdpi.com
Diabetic Nephropathy (Rat)Glutathione (GSH)10 mg/kg/day30 daysIncreased renal levels mdpi.com
Chronic Constriction Injury (Rat)Superoxide Dismutase (SOD)5 & 10 mg/kg21 daysIncreased spinal cord concentration[6 from initial search]
Chronic Constriction Injury (Rat)Glutathione Peroxidase (GPx)5 & 10 mg/kg21 daysIncreased spinal cord concentration[6 from initial search]

Theoretical Implications of Metal-Drug Complexation on Biological Activity

The formation of a metal-drug complex, specifically Rosuvastatin zinc, introduces theoretical possibilities for altered biological activity compared to its more common calcium salt form. A patent for this compound salt describes it as a 2:1 complex of rosuvastatin to zinc, which can be prepared in high purity [15 from initial search]. This indicates that a stable chemical entity can be formed.

The site of interaction for such complexation is a key consideration. A study on charge-transfer complexes of rosuvastatin suggested that the sulfonamide group is a primary site of electron density and interaction [13 from initial search]. The formation of a zinc complex at this site could theoretically alter the molecule's physicochemical properties, such as:

Solubility and Stability: The zinc salt may have different solubility and stability profiles compared to the calcium salt, which could influence its absorption and formulation characteristics.

Biological Interactions: As the sulfonamide group is a potential point of interaction, complexation with a zinc ion could modify how the drug interacts with metabolic enzymes or transporters.

Q & A

Q. What are the primary biochemical mechanisms of action of rosuvastatin zinc beyond HMG-CoA reductase inhibition?

this compound inhibits HMG-CoA reductase, reducing cholesterol synthesis. However, advanced studies reveal additional mechanisms:

  • Modulation of hERG potassium channels (IC₅₀ = 195 nM), prolonging cardiac repolarization .
  • Interaction with heat shock protein 70 (Hsp70), altering hERG protein stability . Methodological focus: Use in vitro electrophysiology (e.g., patch-clamp assays) and protein interaction studies (co-immunoprecipitation) to validate these pathways.

Q. How can researchers ensure reproducibility in this compound formulation studies?

  • Follow guidelines for experimental reporting (e.g., Beilstein Journal of Organic Chemistry):
  • Detail solvent ratios, excipient purity, and mixing protocols in the "Experimental" section .
  • Provide raw data for tablet hardness, disintegration time, and drug release profiles in supplementary materials .
    • Use standardized software (e.g., Design-Expert®) for central composite designs to optimize variables like microcrystalline cellulose and croscarmellose sodium levels .

Advanced Research Questions

Q. How can contradictory findings in this compound clinical trials be systematically analyzed?

Example contradiction: Rosuvastatin reduces cardiovascular events but increases diabetes incidence in JUPITER trial participants .

  • Apply hazard ratio stratification by subgroup (e.g., baseline HbA1c, BMI) to identify risk modifiers .
  • Use meta-regression to assess whether inflammatory biomarker reductions (e.g., CRP) correlate with metabolic side effects .
  • Reference CONSORT guidelines for transparent reporting of adverse events and subgroup analyses .

Q. What experimental designs are optimal for optimizing this compound nanoformulations?

  • D-optimal mixture design : Evaluates interactions between lipid carriers (e.g., Transcutol P), surfactants, and co-solvents. Responses include globule size (14–132 nm) and drug release (>86%) .
  • Central composite design : Tests 2–3 factors (e.g., excipient concentration) across 9–14 experimental runs to predict optimal SNEDDS tablet properties .
  • Validate using TEM for morphology and laser diffraction for particle size distribution .

Q. How can quality-by-design (QbD) principles improve this compound analytical method development?

  • Fractional factorial design : Identifies critical chromatographic factors (e.g., mobile phase pH, acetonitrile/THF ratio) for UPLC separation of degradation products .
  • Define the "method operable design region" (MODR) using MODDE software to ensure robustness across variable ranges .
  • Validate via ICH guidelines: linearity (R² > 0.99), precision (%RSD < 2%), and LOQ/LOD calculations for impurities .

Q. What translational challenges arise when extrapolating this compound efficacy from animal models to humans?

  • In vivo rat models : Assess myocardial injury via VEGF-A and miR-126 modulation, but adjust dosing for species-specific pharmacokinetics (e.g., higher hepatic metabolism in rodents) .
  • Heart transplant patients : Monitor drug-drug interactions (e.g., cyclosporine) that increase rosuvastatin exposure and myopathy risk .
  • Use physiologically based pharmacokinetic (PBPK) modeling to bridge preclinical and clinical data .

Data Interpretation & Statistical Methodology

Q. How should residual cardiovascular risk in rosuvastatin-treated populations be interpreted?

  • In JUPITER, elevated lipoprotein(a) [Lp(a)] predicted residual risk (adjusted HR = 1.27) despite LDL-C reduction .
  • Apply Cox proportional hazards models with time-dependent covariates to adjust for on-treatment Lp(a) levels .
  • Stratify by ethnicity: Lp(a) concentrations vary significantly (e.g., median 60 nmol/L in Black vs. 23 nmol/L in White participants) .

Q. What statistical approaches resolve confounding in this compound observational studies?

  • Propensity score matching : Balances baseline covariates (e.g., CRP, BMI) between treatment and placebo groups .
  • Sensitivity analyses : Test robustness to unmeasured confounders (e.g., genetic polymorphisms in SLCO1B1 transporter) .

Experimental Validation & Reproducibility

Q. How can researchers validate this compound’s anti-inflammatory effects in vitro?

  • Measure CRP reduction in HepG2 cells treated with rosuvastatin (20 μM) via ELISA .
  • Use siRNA knockdown of NLRP3 inflammasome components to isolate statin-specific pathways .

Q. What protocols ensure ethical and replicable in vivo studies with this compound?

  • Follow ARRIVE 2.0 guidelines: Report sample size justification, randomization methods, and blinding in myocardial infarction rat models .
  • Publish raw echocardiography data and histological slides (e.g., Masson’s trichrome for fibrosis) in open-access repositories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rosuvastatin Zinc
Reactant of Route 2
Rosuvastatin Zinc

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.